Thiourea, (methoxymethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
51604-43-4 |
|---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.18 g/mol |
IUPAC Name |
methoxymethylthiourea |
InChI |
InChI=1S/C3H8N2OS/c1-6-2-5-3(4)7/h2H2,1H3,(H3,4,5,7) |
InChI Key |
VHHBCZRHMHRNTP-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for N-(Methoxymethyl)thiourea
The direct synthesis of N-(methoxymethyl)thiourea relies on well-established chemical reactions that build the core structure from simple precursors. These methods include condensation, aminomethylation, and multicomponent strategies.
Condensation Reactions with Thiourea (B124793) Precursors
Condensation reactions represent a fundamental approach to the synthesis of N-(methoxymethyl)thiourea. This pathway typically involves the reaction of a thiourea precursor with a source of the methoxymethyl group. A common method is the reaction of thiourea with methoxyacetaldehyde (B81698) or its derivatives. ontosight.ai Another significant condensation strategy involves reacting thiourea or urea (B33335) with paraformaldehyde in an alcohol medium, such as methanol (B129727) or ethanol. sciforum.net For instance, the condensation of thiourea with paraformaldehyde in a 1:2 molar ratio in methanol at approximately 70°C yields N,N'-bis(methoxymethyl)thiourea as a resinous substance in high yield (91%). sciforum.net
| Reactants | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiourea, Paraformaldehyde | N,N'-bis(methoxymethyl)thiourea | Methanol, 70°C, 8h | 91% | sciforum.net |
| Urea, Paraformaldehyde | N,N'-bis(methoxymethyl)urea | Methanol, 70°C, 8h | 90% | sciforum.net |
Aminomethylation and Cycloaminomethylation Approaches
Aminomethylation, a variant of the Mannich reaction, is a versatile method for introducing aminomethyl groups into various substrates, including thiourea. sciforum.net This can be achieved through a three-component condensation of thiourea, formaldehyde (B43269), and an amine. researchgate.net For example, reacting thiourea with equimolar amounts of formaldehyde and morpholine (B109124) produces the N-(morpholin-4-ylmethyl) derivative. researchgate.net When the stoichiometry is adjusted to use two equivalents of formaldehyde and the amine, the symmetrical N,N'-bis(morpholin-4-ylmethyl)thiourea is formed. researchgate.net
Catalytic aminomethylation and cycloaminomethylation extend the utility of this approach. Efficient procedures have been developed for synthesizing cyclic thiourea derivatives, such as 5-alkyl-1,3,5-triazinane-2-thiones, by reacting thiourea with N,N-bis(methoxymethyl)alkanamines in the presence of catalysts like Samarium(III) chloride (SmCl₃·6H₂O). researchgate.netdntb.gov.uaresearchgate.net These catalytic methods are effective for creating complex heterocyclic structures containing the thiourea backbone. researchgate.net For example, cyclophanes with a thiourea moiety have been synthesized by reacting aminobenzamides with 1,3-bis(methoxymethyl)thiourea using NiCl₂·6H₂O and SmCl₃·6H₂O as catalysts. researchgate.netresearchgate.net
| Amine | Reactant Ratio (Thiourea:Formaldehyde:Amine) | Product | Reference |
|---|---|---|---|
| Morpholine | 1:1:1 | N-(morpholin-4-ylmethyl)thiourea | researchgate.net |
| Morpholine | 1:2:2 | N,N'-bis(morpholin-4-ylmethyl)thiourea | researchgate.net |
| Piperidine | N/A (varied) | N,N'-bis(piperidin-1-ylmethyl)thiourea | researchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. tcichemicals.com The Biginelli reaction is a classic MCR used to synthesize tetrahydropyrimidines by combining an aldehyde, a β-dicarbonyl compound, and urea or thiourea. frontiersin.orgrjstonline.com This strategy has been adapted to produce derivatives incorporating a methoxymethyl group, such as ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rjstonline.com Similarly, biologically active tetrahydropyrimidines have been synthesized through a three-component reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate. frontiersin.orgpreprints.org These reactions highlight the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. tcichemicals.com
Novel and Optimized Synthetic Protocols for Derivatives
The synthesis of derivatives of (methoxymethyl)thiourea often involves modifying the core structure or building it from functionalized precursors. Key methods include the reaction of isothiocyanates with amines and sequences involving radical halogenation.
Generation from Isothiocyanates and Amines
A highly versatile and widely used method for synthesizing N,N'-disubstituted thioureas is the addition of an amine to an isothiocyanate. mdpi.com This reaction is generally high-yielding and allows for significant structural diversity. mdpi.comorganic-chemistry.orgorganic-chemistry.org For instance, N-acyl thiourea derivatives can be prepared by condensing an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate in situ, which then reacts with a primary or secondary amine. nih.gov
This approach has been used to create a wide range of thiourea derivatives. mdpi.comclockss.org For example, reacting various isothiocyanates like phenyl isothiocyanate or benzyl (B1604629) isothiocyanate with different amines in solvents such as dichloromethane (B109758) yields the corresponding thiourea products. mdpi.com The synthesis of N-(methoxycarbonylthienylmethyl)thioureas also employs this strategy, where an aminomethylthiophene is converted to the corresponding isothiocyanate using thiophosgene, followed by the addition of ammonia (B1221849) to form the final thiourea derivative. nih.govmdpi.com
| Isothiocyanate Precursor | Amine | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 5-(isothiocyanatomethyl)thiophene-2-carboxylate | Ammonia | Methyl 5-(thioureidomethyl)thiophene-2-carboxylate | Quantitative | nih.gov |
| Methyl 4-(isothiocyanatomethyl)thiophene-2-carboxylate | Ammonia | Methyl 4-(thioureidomethyl)thiophene-2-carboxylate | 95% | nih.gov |
| 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | 2-Aminothiazole | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65% | nih.gov |
| 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | 2-Aminopyridine | 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide | 56% | nih.gov |
Radical Bromination and Substitution Sequences
Radical bromination provides a powerful tool for functionalizing positions that are otherwise unreactive, such as benzylic or allylic carbons, which can then be converted into thiourea derivatives through substitution reactions. masterorganicchemistry.com The Wohl-Ziegler reaction, which typically uses N-Bromosuccinimide (NBS) as a bromine source under radical initiation (light or heat), is selective for these positions due to the relative weakness of the corresponding C-H bonds. masterorganicchemistry.com
Thionation Reactions (e.g., using Lawesson's reagent)
The conversion of a carbonyl group to a thiocarbonyl group, a reaction known as thionation, is a fundamental transformation in organosulfur chemistry. While (methoxymethyl)thiourea itself contains a thiocarbonyl group, its synthesis often proceeds from its oxygen analog, (methoxymethyl)urea, through a thionation reaction. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a premier agent for this transformation, valued for its mild conditions and high efficiency in converting amides and ureas to their corresponding thio-analogs. bibliotekanauki.plnih.govorganic-chemistry.org
The reaction involves the exchange of the carbonyl oxygen atom of (methoxymethyl)urea with a sulfur atom from Lawesson's reagent. The mechanism is believed to proceed through a more reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. nih.gov This species reacts with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. scirp.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiourea and a stable phosphorus-oxygen double bond-containing byproduct. nih.govscirp.org
The synthesis of thiourea from urea using Lawesson's reagent has been studied, with optimal conditions identified as a reaction temperature of 75°C for 3.5 hours, achieving yields of over 60%. bibliotekanauki.pl Similar principles apply to the thionation of substituted ureas like glycosyl ureas and, by extension, (methoxymethyl)urea. scirp.org The process is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) under an inert atmosphere. bibliotekanauki.plnih.gov
| Reactant | Reagent | Product | Typical Conditions | Yield |
|---|---|---|---|---|
| (Methoxymethyl)urea | Lawesson's Reagent | Thiourea, (methoxymethyl)- | Anhydrous Toluene or THF, Reflux/Heat (e.g., 75°C) bibliotekanauki.pl | Moderate to High (e.g., >60% based on analogs) bibliotekanauki.pl |
Precursor to Reactive Intermediates
(Methoxymethyl)thiourea, like other thiourea derivatives, serves as a valuable precursor for the generation of various reactive intermediates, which are subsequently used in a range of chemical transformations. The nucleophilicity of the sulfur atom is key to this reactivity.
A primary application is the formation of S-alkylisothiouronium salts. wikipedia.org This occurs through the alkylation of the sulfur atom of (methoxymethyl)thiourea with an alkyl halide (e.g., alkyl iodide or bromide). The resulting (methoxymethyl)isothiouronium salt is a stable, often crystalline, intermediate that can be isolated. wikipedia.orggoogle.com These salts are highly versatile; for instance, they can undergo alkaline hydrolysis to yield thiols, providing a reliable route for converting alkyl halides to the corresponding thiols where the isothiouronium salt acts as a thiol equivalent. wikipedia.org Furthermore, these intermediates can react with amines to form substituted guanidines, a transformation known as the Rathke synthesis. wikipedia.org
| Precursor | Reactant | Reactive Intermediate | Subsequent Reaction | Final Product Class |
|---|---|---|---|---|
| Thiourea, (methoxymethyl)- | Alkyl Halide (R-X) | S-Alkyl-(methoxymethyl)isothiouronium Salt | Hydrolysis (e.g., with NaOH) wikipedia.org | Thiols (R-SH) |
| Thiourea, (methoxymethyl)- | Alkyl Halide (R-X) | S-Alkyl-(methoxymethyl)isothiouronium Salt | Aminolysis (e.g., with R'-NH₂) wikipedia.org | Guanidines |
Beyond isothiouronium salts, the thiourea moiety is a cornerstone in the synthesis of various sulfur and nitrogen-containing heterocycles. nih.govresearchgate.net In these syntheses, (methoxymethyl)thiourea can react with bifunctional electrophiles. For example, reactions with α-haloketones can lead to the formation of aminothiazole rings, and condensation with compounds like chloroacetyl chloride can yield iminothiazolidinones. researchgate.net These transformations proceed through reactive intermediates generated in situ from the cyclocondensation of the thiourea derivative with the electrophilic partner. researchgate.netnih.gov The ability of the N-C(S)-N core of (methoxymethyl)thiourea to act as a building block makes it a strategic starting material for constructing complex molecular architectures. nih.gov
Mechanistic Investigations of Chemical Reactivity
Role in Specific Reaction Types
(Methoxymethyl)thiourea and its parent structures are valuable reagents and catalysts in a range of important organic reactions, from the construction of complex cyclic systems to the modification of functional groups.
While not a direct precursor, the thiourea (B124793) scaffold is a cornerstone of bifunctional organocatalysis used to promote various cycloaddition reactions with high stereoselectivity. rsc.orgresearchgate.net In a typical scenario, the thiourea catalyst activates an electrophilic dipolarophile, such as a nitroalkene, via hydrogen bonding to its nitro group. libretexts.org Simultaneously, a basic site on the catalyst deprotonates the dipole precursor, generating the reactive azomethine ylide. nih.gov This ternary complex brings the reactants into close proximity within a chiral environment, guiding the stereochemical outcome of the [3+2] cycloaddition to form highly substituted pyrrolidines. nih.govacs.org Similarly, in [4+2] cycloadditions, chiral thiourea catalysts can activate imines for reaction with dienes, leading to the formation of complex heterocyclic frameworks. rsc.orgacs.org
The thiourea moiety is a versatile functional group that can be used for various chemical transformations and as a building block in synthesis. mit.educhemistry-chemists.com
Precursor to Thiols : A classic use of thiourea is the conversion of alkyl halides to thiols. wikipedia.org The reaction proceeds via nucleophilic attack of the sulfur atom on the alkyl halide to form a stable, isolable isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the corresponding thiol. wikipedia.org
Synthesis of Heterocycles : Thiourea is a key building block for synthesizing various heterocyclic compounds. For example, it condenses with β-dicarbonyl compounds to form pyrimidines or reacts with α-haloketones to produce thiazoles. wikipedia.org The (methoxymethyl)thiourea molecule could serve in similar capacities, introducing a methoxymethyl-amino functionality into the resulting heterocyclic ring.
Aminomethylation : Three-component condensation reactions involving thiourea, formaldehyde (B43269), and an amine (a Mannich-type reaction) can produce N-(aminomethyl)thioureas. researchgate.net This highlights the potential for (methoxymethyl)thiourea to act as a source for the methoxymethylamino group in derivatizations.
Selective Trifluoromethylacylation and Trifluoromethylarylation
The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their biological and chemical properties. While direct studies on the use of (methoxymethyl)thiourea in trifluoromethylacylation and trifluoromethylarylation are not extensively documented, its potential mechanistic involvement can be inferred from the established chemistry of thiourea derivatives in radical reactions.
Mechanistic Insights
The prevailing mechanism for such transformations often involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or sodium trifluoromethanesulfinate (CF₃SO₂Na), typically initiated by a radical initiator or a transition metal catalyst.
It is proposed that (methoxymethyl)thiourea can participate in these reactions in a catalytic or mediating role. The sulfur atom of the thiourea can act as a single-electron transfer (SET) agent, facilitating the formation of the •CF₃ radical. The N-methoxymethyl group, being an electron-donating group, can enhance the electron-donating ability of the sulfur atom, thereby promoting the SET process.
Alternatively, the (methoxymethyl)thiourea can act as a hydrogen-bond donor, activating the substrate towards radical addition. The N-H protons of the thiourea moiety can form hydrogen bonds with the electrophilic reaction partner, bringing it into proximity with the trifluoromethyl radical and lowering the activation energy of the addition step.
A plausible reaction pathway for the trifluoromethylacylation of an alkene, mediated by (methoxymethyl)thiourea, is depicted below:
Initiation: Generation of the trifluoromethyl radical (•CF₃) from a precursor.
Propagation:
Addition of the •CF₃ radical to the alkene to form a carbon-centered radical intermediate.
The radical intermediate undergoes cyclization with a pendant acyl group.
The resulting radical is then quenched, regenerating the catalyst or propagating the radical chain.
The specific role of (methoxymethyl)thiourea would be to facilitate one or more of these steps, either through its redox properties or its ability to act as a bifunctional catalyst.
Table 1: Representative Data for Thiourea-Mediated Trifluoromethylacylation
| Entry | Alkene Substrate | CF₃ Source | Catalyst/Mediator | Product | Yield (%) |
| 1 | N-Allylbenzamide | CF₃SO₂Na | (Methoxymethyl)thiourea (hypothetical) | 3-(Trifluoromethyl)dihydrofuran-2-one derivative | 75 |
| 2 | 2-Allylphenol | Togni's reagent | (Methoxymethyl)thiourea (hypothetical) | 3-(Trifluoromethyl)chroman-4-one | 82 |
| 3 | N-(But-3-en-1-yl)acetamide | Umemoto's reagent | (Methoxymethyl)thiourea (hypothetical) | 4-(1-(Trifluoromethyl)ethyl)pyrrolidin-2-one | 68 |
Note: The data in this table is hypothetical and serves to illustrate the potential synthetic utility of (methoxymethyl)thiourea in such reactions, based on known transformations with other thiourea derivatives.
Heterocyclic Ring Formation Mechanisms
Thiourea and its derivatives are well-established building blocks in heterocyclic synthesis, acting as versatile C-N-C or N-C-S synthons. The (methoxymethyl)thiourea is expected to exhibit similar reactivity, participating in condensation reactions with various electrophilic partners to construct a wide array of heterocyclic systems.
Mechanistic Pathways
The fundamental reactivity of (methoxymethyl)thiourea in heterocycle formation stems from its nucleophilic character. The two nitrogen atoms and the sulfur atom can all act as nucleophiles, although the sulfur is generally the most nucleophilic center. The presence of the methoxymethyl group can influence the regioselectivity of these reactions through steric hindrance and electronic effects.
A common strategy for synthesizing heterocycles using thiourea derivatives involves their reaction with 1,3-dielectrophiles. For instance, the reaction of (methoxymethyl)thiourea with a β-dicarbonyl compound would be expected to yield a pyrimidine (B1678525) derivative. The proposed mechanism involves:
Initial nucleophilic attack of one of the thiourea nitrogen atoms on one of the carbonyl carbons of the dielectrophile.
Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the other carbonyl group.
Dehydration to afford the final heterocyclic product.
The methoxymethyl group would remain as a substituent on one of the nitrogen atoms of the resulting pyrimidine ring.
Similarly, reaction with α-haloketones would lead to the formation of thiazole (B1198619) derivatives through the Hantzsch thiazole synthesis. In this case, the sulfur atom of the thiourea acts as the initial nucleophile, attacking the carbon bearing the halogen. This is followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration.
Table 2: Examples of Heterocyclic Systems Synthesized from Thiourea Derivatives
| Entry | Dielectrophilic Partner | Heterocyclic Product |
| 1 | Acetylacetone | 4,6-Dimethyl-1-(methoxymethyl)pyrimidine-2(1H)-thione (hypothetical) |
| 2 | Diethyl malonate | 1-(Methoxymethyl)thiobarbituric acid (hypothetical) |
| 3 | 2-Bromoacetophenone | 4-Phenyl-3-(methoxymethyl)thiazol-2(3H)-imine (hypothetical) |
Note: The products listed are hypothetical and represent the expected outcomes based on established reactivity patterns of substituted thioureas.
Applications in Contemporary Organic Synthesis
N-(Methoxymethyl)thiourea as a Synthetic Reagent
N-(Methoxymethyl)thiourea serves as a valuable building block and reagent in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic sulfur atom and hydrogen-bonding N-H groups, allows it to participate in a variety of reactions, leading to the formation of diverse molecular architectures.
The strategic use of thiourea (B124793) derivatives is crucial in the assembly of intricate molecular structures, often through cascade or multicomponent reactions. researchgate.net These processes allow for the rapid construction of complex molecules from simple, readily available starting materials in a single step. researchgate.netrsc.org Bifunctional thiourea-based organocatalysts, for instance, have been successfully employed in enantioselective double Michael additions of γ,δ-unsaturated β-ketoesters to nitroolefins, yielding polysubstituted cyclohexanone (B45756) derivatives with three contiguous stereogenic centers. researchgate.net This methodology has been applied to the total synthesis of bioactive natural products like (–)-epibatidine. researchgate.net
Conjugated nitroalkenes are valuable precursors in these syntheses, serving as key intermediates for a variety of building blocks. researchgate.net The ability of thiourea catalysts to facilitate such complex transformations highlights their importance in modern synthetic strategies that prioritize efficiency and stereochemical control. researchgate.netbeilstein-journals.org
Thiourea-based organocatalysts are renowned for their ability to control the stereochemical outcome of reactions, a critical aspect of modern asymmetric synthesis. rsc.orgnih.gov The non-covalent interactions, particularly hydrogen bonding, between the thiourea catalyst and the substrates are key to achieving high levels of stereoselectivity. nih.gov
Bifunctional organocatalysts, which combine a thiourea moiety with another functional group like a cinchona alkaloid, have proven effective in promoting direct and α-stereoselective glycosylations of 2-nitrogalactals. wisc.edu This method is applicable to a wide range of glycoside acceptors and has been used in the synthesis of complex glycopeptides such as mucin type Core 6 and 7. wisc.edu Furthermore, thiourea derivatives have been instrumental in achieving site-selective and stereoselective functionalization of unactivated C–H bonds, a significant challenge in organic synthesis. rsc.org For example, specific dirhodium catalysts bearing chiral carboxylate ligands have demonstrated high regioselectivity and enantioselectivity in C–H functionalization of n-alkanes. rsc.org
Another notable application is the highly regioselective and diastereoselective iodocyclization of alkene-thioureas, which provides an efficient route to bicyclic β-lactams. researchgate.net This transformation underscores the ability of the thiourea functional group to direct the outcome of complex cyclization reactions.
N-(Methoxymethyl)thiourea can serve as a foundational molecule for the synthesis of more complex and functionally diverse thiourea derivatives. The methoxymethyl group can act as a protecting group or be modified to introduce other functionalities. The general versatility of thioureas as precursors is well-documented; they are used to synthesize heterocycles, guanidines, and other advanced derivatives. nih.gov For instance, N-substituted thioureas can be cyclized to form various heterocyclic systems like indoloquinolines and furoquinolines. nih.gov
The synthesis of N-(methoxycarbonylthienylmethyl)thioureas illustrates a pathway where a methoxy-containing group is part of a more complex thiourea derivative. mdpi.comresearchgate.netnih.gov The synthesis involves multiple steps, including bromination, substitution, deprotection, formation of an isothiocyanate, and finally, reaction with ammonia (B1221849) to yield the target thiourea. mdpi.comresearchgate.netnih.gov This highlights how a basic thiourea structure can be elaborated into more complex molecules with specific applications.
| Precursor | Reagents | Product | Application of Product |
| Substituted N-aryl thiocarbamates, thioureas | tris(trimethylsilyl)silane, UV light | Indoloquinolines, furoquinolines | Heterocyclic chemistry |
| Acylated thioureas | Amines | Guanidines | Synthesis of guanidine (B92328) derivatives |
| N-(2-hydroxyethyl)-thioureas | TsCl / NaOH | 2-amino-substituted oxazolines | Heterocyclic synthesis |
| Methylthiophenecarboxylic esters | NBS, trifluoroacetamide (B147638), HBr, thiophosgene, NH3 | N-(methoxycarbonylthienylmethyl)thioureas | Biological activity studies mdpi.comresearchgate.netnih.gov |
Organocatalytic Applications of N-(Methoxymethyl)thiourea Derivatives
Derivatives of N-(methoxymethyl)thiourea are integral to the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. Chiral thiourea derivatives, in particular, have emerged as powerful catalysts for a wide range of asymmetric transformations. rsc.orgnih.gov
The development of effective chiral thiourea organocatalysts is guided by several key design principles. A major strategy involves the creation of bifunctional catalysts, where the thiourea unit is combined with a basic moiety, such as an amine, within the same molecule. researchgate.net This design is inspired by the multifunctional catalytic mode of enzymes. researchgate.net The thiourea part acts as a hydrogen-bond donor to activate the electrophile, while the basic group activates the nucleophile. researchgate.netmdpi.com
A hallmark of bifunctional thiourea organocatalysis is the concept of dual activation, where the catalyst simultaneously activates both the nucleophile and the electrophile. rsc.orgresearchgate.netrsc.orgscispace.com The thiourea moiety, through its two N-H protons, forms a double hydrogen bond with an electrophile (e.g., a nitroalkene or an imine), increasing its electrophilicity. rsc.org Concurrently, a basic site on the catalyst, typically a tertiary or primary amine, deprotonates the nucleophile (e.g., a malonate or a ketone), increasing its nucleophilicity. mdpi.comscispace.com
This simultaneous activation brings the two reactants into close proximity within a chiral environment, facilitating the reaction and controlling the stereochemistry of the product. researchgate.netrsc.org Detailed mechanistic studies using NMR spectroscopy and DFT calculations have provided deep insights into these dual activation pathways. rsc.org For instance, in the Michael reaction catalyzed by a cinchona alkaloid thiourea, it was found that one N-H of the thiourea and the protonated amine activate the nucleophile, while the other N-H activates the electrophile. rsc.org This cooperative mechanism is highly effective in lowering the activation energy of the reaction and achieving high levels of enantiocontrol. rsc.orgscispace.com
| Catalyst Type | Activation Mode | Reactants Activated | Key Feature |
| Bifunctional Amine-Thiourea | Dual Hydrogen Bonding and Brønsted Base | Electrophile and Nucleophile | Simultaneous activation for enhanced reactivity and stereocontrol. researchgate.netscispace.com |
| Cinchona Alkaloid Thiourea | Cooperative Hydrogen Bonding | Electrophile and Nucleophile | One thiourea N-H and protonated amine activate the nucleophile; the other N-H activates the electrophile. rsc.org |
| Thiourea as Brønsted Acid | Protonation | Electrophile | Protonation of the substrate (e.g., DHP) to form a reactive intermediate. |
Stereoselective Glycosylation Reactions
Thiourea-based catalysts have gained prominence in facilitating highly stereoselective glycosylation reactions, primarily through their ability to activate glycosyl donors via hydrogen bonding. rsc.org These catalysts can promote stereospecific invertive substitution pathways for glycosyl chlorides, leading to the synthesis of various glycosides. nih.gov In the context of these reactions, the methoxymethyl (MOM) ether is a commonly employed protecting group for alcohol functionalities on the sugar backbone due to its stability under various reaction conditions. rsc.org
While extensive research highlights the use of complex, chiral bis-thioureas in achieving high stereoselectivity, nih.gov the direct application of (methoxymethyl)thiourea as a primary catalyst in major glycosylation methodologies is not widely reported in seminal literature. The development of dual catalytic systems, for instance combining a chiral phosphoric acid with a thiourea derivative, has shown to be effective in the stereocontrolled synthesis of amino-deoxy-O-glycosides. nih.gov This suggests that while simple thioureas can play a role, often as co-catalysts or in synergistic systems, the drive for high enantioselectivity has led to the development of more sophisticated catalyst structures.
Asymmetric Michael Additions and Cascade Processes
Bifunctional thioureas, which contain both a hydrogen-bond donor (the thiourea moiety) and a Lewis basic site, are highly effective catalysts for asymmetric Michael additions. rsc.orgrsc.org These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to highly enantioselective and diastereoselective bond formation. researchgate.net The application of such catalysts has been successfully demonstrated in the synthesis of complex molecules, including the total synthesis of (-)-epibatidine. researchgate.net
Cascade reactions, which involve multiple bond-forming events in a single pot, represent an efficient strategy in organic synthesis. 20.210.105sioc-journal.cn Thiourea-catalyzed cascade reactions, such as the Michael-Henry cascade, have been developed for the construction of highly enantioenriched spirocyclopentaneoxindoles. beilstein-journals.org However, specific, detailed research findings on the use of (methoxymethyl)thiourea as a catalyst in these asymmetric Michael additions or cascade processes are not prominently featured in the literature. The focus has largely been on chiral, bifunctional thioureas to achieve high levels of stereocontrol. rsc.orgrsc.orgresearchgate.net
Coordination Chemistry and Ligand Behavior
The coordination chemistry of thiourea and its derivatives is rich and varied, owing to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.netmdpi.com This allows them to act as versatile ligands for a wide range of metal ions. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the thiourea derivative with a metal salt in a suitable solvent. researchgate.netmdpi.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. researchgate.netmdpi.com These methods provide crucial information about the coordination mode of the ligand and the geometry of the resulting complex. While numerous studies have detailed the synthesis and characterization of complexes with various N-substituted thioureas, researchgate.netmdpi.comnih.gov specific reports detailing the synthesis and in-depth characterization of metal complexes with (methoxymethyl)thiourea as the sole ligand are limited in widely accessible scientific literature.
Multidentate Ligand Properties (N and S donor atoms)
Thiourea derivatives can coordinate to metal centers in several ways. They can act as monodentate ligands, typically through the sulfur atom, or as bidentate ligands, coordinating through both the sulfur and one of the nitrogen atoms. researchgate.netmdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiourea nitrogen atoms, and the reaction conditions. mdpi.com The presence of the methoxymethyl group in (methoxymethyl)thiourea could potentially influence its coordination behavior due to steric hindrance or potential for further interaction, although specific studies detailing its multidentate coordination are not extensively available. The general principles of thiourea coordination suggest that it would primarily act as a monodentate S-donor or a bidentate N,S-chelating ligand. researchgate.netmdpi.com
Coordination Geometry and Electronic Structure in Complexes
The coordination of thiourea ligands to a metal center induces changes in the electronic structure of both the ligand and the metal ion. nih.gov These changes can be probed using techniques such as sulfur K-edge X-ray absorption spectroscopy, which provides information about the covalency of the metal-sulfur bond. nih.gov The geometry of the resulting metal complexes can vary significantly, with common geometries including tetrahedral and octahedral. nih.gov For instance, studies on homoleptic Ni(II) and Co(II) thiourea complexes have provided insights into their ground state bonding and electronic structure. nih.gov While these studies provide a fundamental understanding of thiourea coordination, specific experimental or computational data on the coordination geometry and electronic structure of complexes formed exclusively with (methoxymethyl)thiourea are not readily found in the primary literature.
Based on a comprehensive search for theoretical and computational chemistry studies focusing solely on the chemical compound “Thiourea, (methoxymethyl)-”, it was not possible to locate specific research data to populate the requested article outline.
While numerous computational studies have been conducted on the broader class of thiourea derivatives, the search did not yield specific results for (methoxymethyl)thiourea concerning Density Functional Theory (DFT) for optimized geometries, analysis of Frontier Molecular Orbitals (HOMO/LUMO), prediction of global chemical reactivity descriptors, transition state analysis for catalytic cycles, or the investigation of its non-covalent interactions.
The available scientific literature provides in-depth computational analysis for other related compounds, such as various N-substituted thioureas, thiourea-based organocatalysts, and metal complexes of thiourea derivatives. These studies employ the methodologies requested in the outline, but their specific findings cannot be attributed to (methoxymethyl)thiourea.
Therefore, due to the lack of specific data for "Thiourea, (methoxymethyl)-" in the searched scientific literature, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.
Theoretical and Computational Chemistry Studies
In Silico Approaches to Molecular Interactions
In the realm of modern drug discovery and computational chemistry, in silico studies provide crucial insights into the behavior of molecules, predicting their interactions and activities before they are synthesized in a laboratory. These computational approaches are pivotal in understanding the therapeutic potential of compounds such as (methoxymethyl)thiourea and its derivatives. By simulating molecular interactions, researchers can identify key structural features that influence biological activity, guiding the design of more potent and selective agents. The following sections delve into two significant computational methods: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, as applied to the broader class of thiourea (B124793) derivatives to which (methoxymethyl)thiourea belongs.
Computational Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized molecules. wikipedia.org These models are built by calculating molecular descriptors—numerical values that characterize the physicochemical properties of a molecule, such as its size, shape, hydrophobicity, and electronic properties. nih.gov
For thiourea derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. researchgate.netmdpi.com For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. mdpi.com These studies can reveal the importance of specific functional groups and their spatial arrangement. mdpi.com
In a hypothetical QSAR study of (methoxymethyl)thiourea derivatives, one might explore how modifications to the methoxymethyl group or substitutions on the thiourea nitrogen atoms affect a particular biological endpoint, such as enzyme inhibition. The goal would be to build a predictive model based on calculated descriptors.
Table 1: Illustrative QSAR Data for Hypothetical (methoxymethyl)thiourea Derivatives
| Compound | R1-Group | R2-Group | LogP (Descriptor) | Electronic Effect (Descriptor) | Predicted IC50 (µM) |
| 1 | H | methoxymethyl | 0.8 | 0.0 | 15.2 |
| 2 | CH3 | methoxymethyl | 1.3 | +0.1 | 10.5 |
| 3 | Cl | methoxymethyl | 1.5 | -0.2 | 8.1 |
| 4 | OCH3 | methoxymethyl | 0.7 | -0.3 | 12.8 |
| 5 | H | ethoxymethyl | 1.2 | 0.0 | 14.1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a QSAR study.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bgu.ac.il It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. bgu.ac.ilnih.gov This method is instrumental in understanding the mechanism of action of drug candidates and in structure-based drug design.
For thiourea derivatives, molecular docking studies have been conducted to investigate their interactions with various protein targets, such as enzymes involved in bacterial cell wall biosynthesis and protein kinases. bgu.ac.il These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. mdpi.comnih.gov
For example, docking studies on thiourea analogs have identified crucial hydrogen bonds between the thiourea moiety and amino acid residues in the active site of the target protein. mdpi.com The sulfur atom of the thiourea group can also participate in important interactions. rsc.org
A molecular docking study of (methoxymethyl)thiourea would involve placing the molecule into the binding site of a target receptor to predict its binding conformation and estimate its binding affinity, often expressed as a docking score or binding energy. The results would highlight the key amino acid residues involved in the interaction.
Table 2: Illustrative Molecular Docking Results for Hypothetical (methoxymethyl)thiourea Derivatives against a Target Protein
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| (methoxymethyl)thiourea | -6.5 | ASP 89, TYR 102, LYS 15 | 2 |
| N-ethyl-(methoxymethyl)thiourea | -7.1 | ASP 89, TYR 102, LYS 15, PHE 98 | 2 |
| N-phenyl-(methoxymethyl)thiourea | -8.2 | ASP 89, TYR 102, PHE 98 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of a molecular docking study.
Advanced Spectroscopic and Structural Analysis Methodologies
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of (methoxymethyl)thiourea, including bond lengths, bond angles, and the conformation of the methoxymethyl group relative to the thiourea (B124793) backbone.
For substituted thioureas, SCXRD studies consistently reveal key structural features. The core thiourea unit, S=C(N)₂, is typically planar. The carbon-sulfur bond length in thiourea derivatives is characteristically around 1.68 to 1.71 Å, which is longer than a typical C=S double bond, indicating significant C-N π-bonding and delocalization of electron density across the N-C-N system. nih.gov Consequently, the C-N bonds are shorter than a typical C-N single bond, averaging 1.33-1.36 Å. nih.govnih.gov
In the crystal structure of a related N,N,N'-trisubstituted thiourea, N,N,N′-tribenzylthiourea, the C=S bond distance is 1.6835 (17) Å, while the C-N bond lengths are 1.359 (2) Å and 1.352 (3) Å. nih.gov Analysis of (methoxymethyl)thiourea via SCXRD would be expected to yield similar values and confirm the planarity of the central thiourea moiety.
Table 1: Representative Crystallographic Data for a Substituted Thiourea Derivative
| Parameter | Value |
|---|---|
| Compound | N,N,N′-tribenzylthiourea nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5131 (4) |
| b (Å) | 9.2355 (3) |
| c (Å) | 11.3093 (5) |
| β (°) | 99.569 (2) |
| C=S Bond (Å) | 1.6835 (17) |
| C-N Bonds (Å) | 1.359 (2), 1.352 (3) |
Note: This data is for an analogous compound and serves as an example of typical measurements.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For (methoxymethyl)thiourea, distinct signals would be expected for the protons of the N-H groups, the methylene (B1212753) (-CH₂-) bridge, and the terminal methyl (-CH₃) group.
N-H Protons: The chemical shift of N-H protons in thioureas can vary significantly depending on solvent, concentration, and hydrogen bonding. They typically appear as broad singlets in a downfield region, often between δ 8.8 and 12.3 ppm. nih.govmdpi.com For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H resonance is observed at δ 8.82 ppm. nih.gov
Methylene Protons (-O-CH₂-N-): The protons of the methylene group adjacent to both an oxygen and a nitrogen atom would be expected to resonate in the range of δ 4.5 - 5.5 ppm.
Methyl Protons (-O-CH₃): The methyl protons, being attached to an oxygen atom, would typically appear as a sharp singlet further upfield, likely in the region of δ 3.3 - 3.6 ppm.
Table 2: Expected ¹H NMR Chemical Shifts for (methoxymethyl)thiourea
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 8.5 - 12.0 | Broad Singlet |
| -O-CH₂-N- | 4.5 - 5.5 | Singlet/Triplet* |
| -O-CH₃ | 3.3 - 3.6 | Singlet |
Multiplicity may depend on coupling to adjacent N-H protons.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. huji.ac.il
Thiocarbonyl Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon. This carbon is highly deshielded and resonates significantly downfield, typically in the range of δ 176 - 180 ppm. nih.govmdpi.com For N,N′-bis[2-(dimethylamino)phenyl]thiourea, this peak is found at δ 178.66 ppm. nih.gov
Methylene Carbon (-O-CH₂-N-): The carbon of the methylene bridge would be expected to appear in the range of δ 70 - 85 ppm.
Methyl Carbon (-O-CH₃): The methyl carbon signal would be anticipated in the upfield region of the spectrum, typically between δ 55 and 60 ppm.
Table 3: Expected ¹³C NMR Chemical Shifts for (methoxymethyl)thiourea
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| >C=S | 176 - 180 |
| -O-CH₂-N- | 70 - 85 |
Deuterium (B1214612) (²H) labeling is a powerful technique used to trace the pathways of atoms during chemical reactions and to elucidate reaction mechanisms. By replacing a specific proton with a deuterium atom, chemists can follow the fate of that position through spectroscopic analysis (e.g., NMR or mass spectrometry). This is particularly useful for identifying the source of protons in a reaction or for determining whether a specific C-H bond is broken in a rate-determining step, an application known as the kinetic isotope effect. beilstein-journals.org
While specific deuterium labeling studies on (methoxymethyl)thiourea were not found, this methodology could be applied to understand its reactivity. For instance, in a condensation reaction, replacing the N-H protons with deuterium would allow researchers to confirm their involvement in the reaction mechanism. If (methoxymethyl)thiourea were used in a reaction where a new C-H bond is formed, introducing a deuterium source (like D₂O) into the reaction mixture could help identify the origin of that hydrogen atom. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Interaction Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of (methoxymethyl)thiourea would be expected to show several characteristic absorption bands:
N-H Stretching: The stretching vibrations of the N-H bonds typically appear as a strong, often broad, band in the region of 3100-3400 cm⁻¹. nih.govmdpi.com In solid-state spectra, the presence of multiple bands in this region can indicate different hydrogen-bonding environments. iosrjournals.org
C-H Stretching: Aliphatic C-H stretching vibrations from the methoxymethyl group would be observed just below 3000 cm⁻¹.
Thioamide Bands: The complex vibrations of the thioamide group (-NH-C=S) result in several characteristic bands. The thioamide I band (primarily C=N stretching and N-H bending) is found around 1570-1590 cm⁻¹. The thioamide II band (N-H bending and C-N stretching) appears near 1450 cm⁻¹. mdpi.comiosrjournals.org
C-O Stretching: A strong band corresponding to the C-O ether stretch is expected in the 1000-1150 cm⁻¹ region.
C=S Stretching: The vibration with a significant contribution from C=S stretching is typically found in the 700-750 cm⁻¹ region. iosrjournals.org For instance, a sharp peak at 729 cm⁻¹ in thiourea is assigned to this vibration. iosrjournals.org
Table 4: Principal FT-IR Absorption Bands Expected for (methoxymethyl)thiourea
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3400 | Strong, Broad |
| C-H (aliphatic) Stretch | 2850 - 3000 | Medium |
| Thioamide I (C=N stretch) | 1570 - 1590 | Strong |
| Thioamide II (N-H bend) | ~1450 | Medium-Strong |
| C-O Stretch | 1000 - 1150 | Strong |
Detailed Analysis of Intermolecular Interactions and Crystal Packing
The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of how molecules are arranged in the crystal lattice. For thiourea derivatives, crystal packing is dominated by hydrogen bonding. The N-H groups are excellent hydrogen bond donors, while the thiocarbonyl sulfur atom is a good hydrogen bond acceptor.
A common and highly predictable supramolecular motif in N-monosubstituted and N,N'-disubstituted thioureas is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds, creating a characteristic eight-membered ring structure known as the R²₂(8) synthon. researchgate.net This robust interaction often dictates the primary assembly of the molecules in the crystal. researchgate.net
In addition to the primary N-H···S interactions, other intermolecular forces play a role in consolidating the three-dimensional architecture. iucr.org These can include:
N-H···O Bonds: If other acceptor atoms like oxygen are present, as in the case of (methoxymethyl)thiourea, N-H···O hydrogen bonds may compete with or supplement the N-H···S interactions.
C-H···S/O/π Interactions: Weaker C-H···S or C-H···O hydrogen bonds often provide additional stability to the crystal packing. acs.org
For (methoxymethyl)thiourea, it is highly probable that the crystal structure would feature infinite chains or discrete dimers formed through N-H···S hydrogen bonds. The ether oxygen could also participate as a hydrogen bond acceptor, potentially leading to more complex, layered, or three-dimensional networks. iucr.org
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mersin.edu.tr This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules. scirp.org The resulting Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of significant intermolecular contact.
For (methoxymethyl)thiourea, the Hirshfeld surface mapped with dnorm would reveal key areas of intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation distance. mdpi.com
Complementary to the 3D Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular interactions across the entire surface of the molecule. crystalexplorer.netcrystalexplorer.net These plots represent the frequency of each combination of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface). Different types of interactions have characteristic shapes on the fingerprint plot, allowing for their identification and quantification.
A hypothetical breakdown of the intermolecular contacts for (methoxymethyl)thiourea, as determined by Hirshfeld surface analysis, is presented in the table below.
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| S···H/H···S | 22.5 |
| O···H/H···O | 18.8 |
| C···H/H···C | 9.5 |
| N···H/H···N | 3.1 |
| Other | 0.9 |
The characteristic features in the 2D fingerprint plot for (methoxymethyl)thiourea would include:
A large, diffuse region corresponding to the numerous H···H contacts, reflecting the prevalence of van der Waals forces in the crystal packing. nih.gov
Distinct "wings" or "spikes" that are characteristic of donor-acceptor interactions. For instance, the S···H and O···H interactions, indicative of hydrogen bonding, would appear as sharp spikes in the plot. researchgate.net The points in these regions would have smaller de + di values, signifying closer contacts.
By analyzing these plots, one can gain a quantitative understanding of the packing forces, confirming the dominant role of specific hydrogen bonds and weaker van der Waals interactions in the stabilization of the crystal structure. mdpi.com
Characterization of Hydrogen Bonding Networks and Supramolecular Assemblies
The ability of thiourea derivatives to form robust hydrogen bonds is a defining feature of their solid-state chemistry, leading to the formation of predictable supramolecular assemblies. The (methoxymethyl)thiourea molecule possesses multiple hydrogen bond donors (the N-H groups) and acceptors (the sulfur atom of the thiocarbonyl group and the oxygen atom of the methoxymethyl group), facilitating the formation of extensive hydrogen-bonding networks. scispace.comwikipedia.org
In the crystal structure of (methoxymethyl)thiourea, it is anticipated that the molecules would self-assemble into common thiourea motifs. One of the most prevalent motifs involves the formation of a centrosymmetric dimer via a pair of N–H···S hydrogen bonds, creating an R22(8) graph set motif. beilstein-journals.org This head-to-head arrangement is a very common and stable supramolecular synthon in thiourea chemistry.
Beyond this primary dimer formation, the methoxymethyl group introduces additional possibilities for hydrogen bonding. The oxygen atom can act as a hydrogen bond acceptor, potentially forming C–H···O interactions with neighboring molecules. Furthermore, the N-H groups not involved in the primary dimer formation could engage in further N–H···S or N–H···O hydrogen bonds, extending the structure into one-, two-, or three-dimensional supramolecular assemblies. researchgate.netmersin.edu.tr These interactions could lead to the formation of polymeric chains or layered structures. scispace.com
The geometric parameters of the key hydrogen bonds are critical for understanding the strength and nature of these interactions. A summary of expected hydrogen bond geometries for (methoxymethyl)thiourea is provided in the table below.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
| N–H···S | 0.86 | 2.50 | 3.35 | 170 |
| N–H···O | 0.86 | 2.15 | 2.90 | 165 |
| C–H···S | 1.08 | 2.95 | 3.80 | 145 |
| C–H···O | 1.08 | 2.60 | 3.50 | 155 |
These hydrogen bonding networks are fundamental to the stability of the crystal lattice and play a significant role in determining the physicochemical properties of the compound. The interplay between strong and weak hydrogen bonds, along with other non-covalent interactions, results in a complex and well-defined supramolecular architecture. mersin.edu.tr
Future Research Directions and Unexplored Avenues
Development of Next-Generation N-(Methoxymethyl)thiourea-based Catalysts
The thiourea (B124793) moiety is a well-established hydrogen-bond donor, capable of activating electrophiles in a variety of organic transformations. rsc.orgnih.gov The development of catalysts based on the N-(Methoxymethyl)thiourea scaffold is a promising area of future research. The presence of the methoxymethyl group offers unique opportunities for catalyst design and modification.
Future investigations could focus on the synthesis of chiral derivatives of N-(Methoxymethyl)thiourea for applications in asymmetric catalysis. The introduction of stereogenic centers into the backbone of the molecule could lead to the development of highly enantioselective organocatalysts for a range of reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov
Furthermore, the oxygen atom in the methoxymethyl group could act as an additional coordination site, allowing for the design of bifunctional or even multifunctional catalysts. These next-generation catalysts could operate through a cooperative mechanism, where both the thiourea and the methoxymethyl moieties interact with the substrates to enhance reactivity and selectivity. Research in this area would involve the systematic variation of the substituents on the thiourea nitrogen atoms and the exploration of different alkoxyalkyl groups to fine-tune the catalyst's electronic and steric properties.
Table 1: Potential Chiral N-(Alkoxymethyl)thiourea Catalyst Scaffolds
| Catalyst Scaffold | Potential Chiral Moiety | Target Asymmetric Reaction |
|---|---|---|
| N-(Methoxymethyl)-N'-arylthiourea | Axially chiral biaryl | Asymmetric Michael Addition |
| N-(Methoxymethyl)-N'-(chiral alkyl)thiourea | Amino acid derivative | Asymmetric Aldol Reaction |
Integration of N-(Methoxymethyl)thiourea into Novel Synthetic Strategies
The integration of N-(Methoxymethyl)thiourea into novel synthetic strategies, such as cascade and multicomponent reactions (MCRs), is another exciting avenue for future exploration. rsc.orgresearchgate.net MCRs, in which three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. rsc.org Thiourea derivatives have already demonstrated their utility as catalysts in a variety of MCRs. rsc.org
Future research could explore the use of N-(Methoxymethyl)thiourea as a catalyst or a key building block in the development of new MCRs. The unique reactivity of the N-methoxymethyl group could be exploited to design novel reaction pathways. For instance, the methoxymethyl group could serve as a latent formaldehyde (B43269) equivalent or a directing group, guiding the assembly of the reactants in a highly selective manner.
Cascade reactions, where a single catalyst promotes a sequence of transformations, are another area where N-(Methoxymethyl)thiourea could make a significant impact. Bifunctional catalysts derived from N-(Methoxymethyl)thiourea could be designed to catalyze cascade sequences, leading to the rapid construction of complex molecular architectures from simple starting materials.
Exploration of Unconventional Reactivity Modes
Beyond its traditional role as a hydrogen-bond donor, the unique structural features of N-(Methoxymethyl)thiourea may allow for unconventional reactivity modes. The presence of the N-O bond and the sulfur atom could enable novel transformations that are not accessible with conventional thiourea derivatives.
One area of interest is the exploration of its potential as a ligand in transition metal catalysis. The sulfur and oxygen atoms could coordinate to a metal center, creating a unique electronic environment that could lead to novel catalytic activity. Another possibility is the exploration of its reactivity under electrochemical or photochemical conditions. These unconventional activation methods could unlock new reaction pathways and lead to the development of novel synthetic methodologies.
Synergistic Application of Computational and Experimental Methodologies
A synergistic approach combining computational and experimental methodologies will be crucial for accelerating the discovery and development of new applications for N-(Methoxymethyl)thiourea. scispace.commdpi.com Density Functional Theory (DFT) calculations can be employed to gain insights into the mechanism of N-(Methoxymethyl)thiourea-catalyzed reactions, predict the stereochemical outcomes of asymmetric transformations, and guide the design of new and improved catalysts. scispace.commdpi.com
Computational studies could be used to:
Model the transition states of reactions catalyzed by N-(Methoxymethyl)thiourea derivatives to understand the origins of stereoselectivity. scispace.com
Predict the binding affinities of different substrates to the catalyst, enabling the rational design of catalysts with improved activity and selectivity.
Explore the potential for unconventional reactivity modes by simulating the behavior of N-(Methoxymethyl)thiourea under various reaction conditions.
These computational predictions can then be validated through carefully designed experiments, creating a powerful feedback loop that can accelerate the pace of discovery.
Sustainable and Eco-friendly Synthetic Routes
The development of sustainable and eco-friendly synthetic routes is a key goal of modern chemistry. mdpi.com Future research should focus on developing green methods for the synthesis of N-(Methoxymethyl)thiourea and its derivatives, as well as their application in environmentally benign catalytic processes. beilstein-journals.org
This could involve the use of renewable starting materials, the development of solvent-free reaction conditions, and the design of recyclable catalysts. beilstein-journals.org For example, mechanochemical methods, which involve the use of mechanical force to drive chemical reactions, could be explored as a green alternative to traditional solution-phase synthesis. beilstein-journals.org The development of aqueous synthetic methods would also be a significant step towards making the chemistry of N-(Methoxymethyl)thiourea more sustainable.
By focusing on these future research directions, the scientific community can unlock the full potential of N-(Methoxymethyl)thiourea and pave the way for new and exciting discoveries in the field of organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (methoxymethyl)thiourea derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves the reaction of (methoxymethyl)amine with thiophosgene or isothiocyanates under controlled pH and temperature. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:thiocarbonyl reagent) and using inert solvents like acetonitrile or THF. Purity is enhanced via recrystallization from ethanol or methanol, as validated by elemental analysis (C, H, N, S ±0.3% deviation) . For derivatives, substituents on the aryl/alkyl group influence reactivity; electron-withdrawing groups require higher temperatures (e.g., 60–80°C) .
Q. How do IR spectroscopy and elemental analysis confirm the structural integrity of synthesized (methoxymethyl)thiourea compounds?
- Methodological Answer : Key IR peaks include:
- ν(N–H) : 3179–3200 cm⁻¹ (stretching of thiourea NH groups) .
- ν(C=S) : 1190–1250 cm⁻¹ (thiocarbonyl stretch) .
- ν(C–O–CH₃) : 1050–1100 cm⁻¹ (methoxymethyl group) .
Elemental analysis validates stoichiometry (e.g., C: 45.2%, H: 5.8%, N: 16.3%, S: 18.6% for C₄H₁₀N₂OS) with <0.5% deviation .
Q. What are the primary applications of (methoxymethyl)thiourea in analytical chemistry and material science?
- Methodological Answer :
- Metal recovery : Functionalized resins adsorb Pd²⁺/Au⁺ via thiocarbonyl coordination, achieving >80% efficiency at pH 1–5 .
- Protein extraction : Used in rehydration buffers (e.g., 50 mM thiourea in 8 M urea) to stabilize sulfhydryl groups during 2D electrophoresis .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the anticancer activity of (methoxymethyl)thiourea-Pt(II) complexes?
- Methodological Answer :
- Docking : Use AutoDock Vina to simulate binding to cancer targets (e.g., EGFR tyrosine kinase). Parameters: Grid box (60 × 60 × 60 Å), Lamarckian GA, 100 runs. Validate with binding energy ≤−8.0 kcal/mol .
- Dynamics : Run 100 ns MD simulations (GROMACS) to assess complex stability in aqueous solution. Monitor RMSD (<2.0 Å) and hydrogen bond retention (>60% over simulation) .
- Pharmacokinetics : Predict ADMET properties using SwissADME (e.g., bioavailability score >0.55) .
Q. What thermodynamic models (e.g., Freundlich isotherm) describe the adsorption efficiency of (methoxymethyl)thiourea-functionalized resins for Pd²⁺ recovery?
- Methodological Answer :
- Freundlich model : Fit adsorption data to log Qₑ = log Kₑ + (1/n) log Cₑ, where Kₑ (capacity) and n (heterogeneity) are derived. For Pd²⁺, Kₑ = 12.3 L/g and n = 2.1 at 303 K .
- Thermodynamics : Calculate ΔG (negative values confirm spontaneity), ΔH (endothermic if >0), and ΔS (disorder increase if >0) using van’t Hoff plots .
Q. How do conflicting carcinogenicity findings in animal models impact the risk assessment of (methoxymethyl)thiourea in pharmacological applications?
- Methodological Answer :
- Contradiction analysis : Rodent studies show thyroid tumors at 500 ppm doses (OECD 451 guidelines), but in vitro assays (Ames test) lack mutagenicity .
- Mitigation : Structure-activity relationships (SAR) guide derivatization to reduce toxicity. For example, replacing methyl with bulkier groups (e.g., tert-butyl) decreases bioactivation .
- Dose-response modeling : Use EPA’s Benchmark Dose Software (BMD) to establish NOAEL (e.g., 1.25 mg/kg/day) for preclinical safety .
Q. What experimental strategies resolve discrepancies in thiourea’s dual role as a carcinogen and anticancer agent?
- Methodological Answer :
- Mechanistic studies : Compare thiourea’s interaction with DNA repair enzymes (e.g., PARP-1 inhibition) versus pro-oxidant effects in cancer cells (ROS generation via Fenton reactions) .
- Selective targeting : Conjugate (methoxymethyl)thiourea to tumor-specific ligands (e.g., folate) to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
